“3-(4-Chlorophenoxy)azetidine” is a chemical compound with the CAS Number: 753445-45-3 . It has a molecular weight of 183.64 and its IUPAC name is 3-(4-chlorophenoxy)azetidine . The compound is typically stored at 4°C and is available in powder form .
The synthesis of azetidines has been a topic of interest in recent years . One approach involves the reduction of 3-oxo-azetidine with propargyl bromide in the presence of a Zn/Cu couple . Another method involves visible-light-mediated intermolecular aza Paternò–Büchi reactions .
The InChI code for “3-(4-Chlorophenoxy)azetidine” is 1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Azetidines are known for their reactivity due to their ring-strain energy . They are excellent candidates for ring-opening and expansion reactions . A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes .
“3-(4-Chlorophenoxy)azetidine” is a solid compound . It has a molecular weight of 183.64 and is typically stored at 4°C .
3-(4-Chlorophenoxy)azetidine is an organic compound characterized by its azetidine ring structure and a chlorophenoxy substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. The molecular formula for 3-(4-Chlorophenoxy)azetidine is CHClNO, and it has a molecular weight of approximately 201.64 g/mol. The presence of the chlorophenoxy group enhances its lipophilicity, which may influence its interaction with biological targets.
3-(4-Chlorophenoxy)azetidine can be derived from various synthetic routes involving azetidine derivatives. It falls under the classification of heterocyclic compounds, specifically as a substituted azetidine. This compound has been studied for its synthesis and antibacterial properties, making it relevant in pharmaceutical applications.
The synthesis of 3-(4-Chlorophenoxy)azetidine typically involves several steps:
The yield of synthesized 3-(4-Chlorophenoxy)azetidine can vary based on the specific conditions employed, often reported in the range of 20-70% depending on the method used .
The molecular structure of 3-(4-Chlorophenoxy)azetidine features a four-membered azetidine ring bonded to a phenyl group substituted with a chlorine atom at the para position relative to the ether linkage.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of synthesized compounds .
3-(4-Chlorophenoxy)azetidine can participate in various chemical reactions:
These reactions are significant for developing derivatives with improved properties or novel functionalities.
The mechanism of action for 3-(4-Chlorophenoxy)azetidine is not fully elucidated but is believed to involve interaction with specific enzymes or receptors within microbial cells. The chlorophenoxy group may enhance binding affinity due to hydrophobic interactions, potentially disrupting cellular processes such as protein synthesis or membrane integrity.
Research indicates that compounds with similar structures exhibit antibacterial activity by inhibiting bacterial growth through interference with cell wall synthesis or function . Further studies are needed to clarify the precise molecular targets involved.
These properties make it suitable for various applications in medicinal chemistry.
3-(4-Chlorophenoxy)azetidine has several scientific uses:
Azetidine—a saturated, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug design due to its unique combination of molecular rigidity, metabolic stability, and bioisosteric properties. The ring strain (~25 kcal/mol) confers enhanced reactivity and conformational restraint, enabling precise spatial positioning of pharmacophoric elements while maintaining favorable physicochemical properties [2] [3]. Unlike larger heterocycles (e.g., piperidines), azetidine’s compact structure reduces molecular weight and lipophilicity, aligning with lead optimization principles for CNS and oncology therapeutics.
Notably, azetidine exhibits exceptional basicity (pKa ~11.29 in water) compared to pyrrolidine (pKa ~11.27) and piperidine (pKa ~11.22), attributed to reduced lone pair s-character (ionization potential: 9.04 eV) and solvation effects [2]. This facilitates salt formation and improves membrane permeability. The non-planar puckered conformation allows substituents to adopt axial or equatorial orientations, with rapid nitrogen inversion enabling adaptive binding to biological targets [2]. Stereochemical control is achievable through chiral centers (e.g., C2/C3), as evidenced by naturally occurring S(-)-azetidine-2-carboxylic acid, which serves as a proline analog [2].
Table 1: Comparative Analysis of Azetidine vs. Other Saturated Nitrogen Heterocycles
Property | Azetidine | Aziridine | Pyrrolidine | Piperidine |
---|---|---|---|---|
Ring Size | 4-membered | 3-membered | 5-membered | 6-membered |
Ring Strain (kcal/mol) | ~25 | ~27 | ~5 | ~0 |
pKa (H₂O) | 11.29 | 7.98 | 11.27 | 11.22 |
Ionization Potential (eV) | 9.04 | 9.85 | 8.77 | 8.64 |
Conformational Flexibility | Moderate | Low | High | High |
Applications span oncology (e.g., ferroptosis inducers), immunology (e.g., JAK inhibitors like Baricitinib), and neurology (e.g., nicotinic receptor agonists like Tebanicline) [3]. The scaffold’s versatility is further demonstrated in metallodrugs, where gold(I)-N-heterocyclic carbene complexes leverage azetidine motifs to induce mitochondrial ferroptosis in tumor spheroids [1].
The 4-chlorophenoxy moiety appended at C3 of azetidine critically enhances pharmacological profiles through electronic, steric, and pharmacokinetic modifications. Chlorine’s strong electron-withdrawing effect (σₚ = 0.23) reduces azetidine basicity, diminishing off-target receptor interactions while improving metabolic stability against cytochrome P450 oxidation [2] [5]. The phenoxy group’s aromatic system enables π-stacking with tyrosine/phenylalanine residues in binding pockets, as validated in dual-target inhibitors for 5-lipoxygenase (5-LO) and soluble epoxide hydrolase (sEH) [4].
Molecular rigidity imposed by the phenoxy linker restricts rotational freedom, reducing entropic penalties upon target binding. In monoacylglycerol lipase (MAGL) inhibitors, analogous chloroaryloxyazetidines exhibit nanomolar potency by occupying hydrophobic subsites via chlorine-directed hydrophobic interactions [5]. The substituent’s lipophilicity (ClogP ~2.8) also enhances blood-brain barrier penetration, crucial for CNS-targeted agents like neuropathic pain therapeutics [5].
Table 2: Bioactivity Modulation by 4-Chlorophenoxy Substitutents in Azetidine Derivatives
Effect | Mechanistic Basis | Therapeutic Example |
---|---|---|
Enhanced Binding Affinity | π-Stacking with aromatic residues; halogen bonding | MAGL inhibitors (IC₅₀ < 100 nM) [5] |
Improved Metabolic Stability | Deactivation of α-carbon to CYP450 oxidation | sEH inhibitors (t₁/₂ > 2h) [4] |
Tuned Solubility | Balanced ClogP (2.5–3.0) | CNS agents (brain/plasma ratio >0.5) [5] |
Selectivity Modulation | Steric blockade of off-target binding pockets | 5-LO vs. COX-2 selectivity (>100-fold) [4] |
Pharmacophore alignment studies confirm that 4-chlorophenoxyazetidine serves as a bioisostere for ortho-substituted biphenyls, enabling scaffold-hopping in fragment-based drug discovery [4]. Virtual screening leveraging this motif identified dual 5-LO/sEH inhibitors with IC₅₀ values of 3.5–36 μM, underscoring its role in polypharmacology [4].
Azetidine synthesis has evolved from classical nucleophilic displacements to contemporary ring-expansion strategies, driven by demands for stereoselectivity and functional group tolerance. Early routes relied on SN₂ cyclizations of 1,3-haloamines or 1,3-amino alcohols, often suffering from low yields (<30%) and epimerization [3]. The discovery of β-lactam antibiotics (e.g., penicillins) in the 1940s spurred interest in azetidinones, though saturated analogs remained underexplored until the 2000s [2].
A paradigm shift emerged with donor-acceptor cyclopropane (DAC) ring expansions. Modern methods employ Lewis acid-mediated (e.g., MgI₂) nucleophilic ring-opening of DACs with iminoiodinanes, delivering 3,3-disubstituted azetidines in >70% yield [3]. This transition-metal-free approach overcomes prior limitations with aliphatic substrates:
Donor-Acceptor Cyclopropane + PhI=NTs →[MgI₂, TBAI] 3-Substituted Azetidine
Key advantages include:
Table 3: Evolution of Azetidine Synthesis Methodologies
Era | Method | Limitations | Advances |
---|---|---|---|
Pre-1980s | 1,3-Haloamine cyclization | Low yields (10–30%); racemization | First general route to unsubstituted azetidines |
1980s–2000s | Intramolecular Mitsunobu reaction | Phosphine oxide removal; moderate diastereoselectivity | Access to N-protected azetidines |
2010–Present | DAC ring expansion | Initially limited to electron-rich DACs | Broad scope including aliphatic DACs; no oxidants [3] |
Recent innovations exploit magnesium-amide intermediates to generate azetidines without high-temperature conditions, enabling late-stage functionalization of pharmaceuticals (e.g., methyl linoleate derivatives) [3]. This methodology underpins the synthesis of 3-(4-chlorophenoxy)azetidine, where phenoxide nucleophiles attack activated cyclopropanes regioselectively.
Comprehensive List of Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: